molecular formula C21H24N4O6S B2503253 N-((4-(3-(1-(4-乙氧苯基)-5-氧代吡咯烷-3-基)脲基)苯基)磺酰)乙酰胺 CAS No. 894017-28-8

N-((4-(3-(1-(4-乙氧苯基)-5-氧代吡咯烷-3-基)脲基)苯基)磺酰)乙酰胺

货号 B2503253
CAS 编号: 894017-28-8
分子量: 460.51
InChI 键: HMKBNRVKJNTCSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the ureido linkage, sulfonyl group, and acetamide moiety are common in the synthesis of bioactive molecules. For instance, urea derivatives have been synthesized and evaluated for antitumor activity, as seen in the synthesis of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives with promising anticancer properties . Similarly, sulfonamides derivatives have been synthesized and shown to possess urease inhibitory activity, which is significant for potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions and the use of chiral or racemic amino acids to introduce various substituents. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized, exploring variations in N-acyl, N-alkyl, and amino functions to achieve potent kappa-opioid agonists . Another synthesis approach involved reacting a parent molecule with different alkyl/aralkyl halides to produce a series of new sulfonamide derivatives . These methods could potentially be applied to the synthesis of "N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide" by adapting the starting materials and reaction conditions to incorporate the specific substituents of interest.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a complex arrangement of rings, substituents, and functional groups that contribute to their biological activity. The presence of a pyrrolidinyl group, as seen in the kappa-opioid agonists, suggests that such a moiety could be important for binding to biological targets . The imidazo[1,2-a]pyridine and urea fragments in the antitumor compounds indicate that these structural elements may play a role in the antitumor activity . The molecular docking studies of sulfonamide derivatives also highlight the importance of the molecular structure in binding to the active site of enzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution and the use of activators like LiH in a solvent such as dimethylformamide (DMF) . These reactions are crucial for forming the desired bonds and introducing specific functional groups into the molecule. The reactivity of the compound can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the overall chemical behavior and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. For instance, the solubility, melting point, and stability can be influenced by the presence of specific functional groups like the sulfonyl or acetamide groups . The Lipinski's rule of five is often used to evaluate the drug-likeness of these compounds, which includes parameters such as molecular weight, logP, hydrogen bond donors, and acceptors . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its potential as a drug candidate.

科学研究应用

抗癌和抗增殖作用

与N-((4-(3-(1-(4-乙氧苯基)-5-氧代吡咯烷-3-基)脲基)苯基)磺酰)乙酰胺在结构上相关的化合物研究突出了显著的抗癌和抗增殖作用。例如,用烷基脲部分取代乙酰胺基团的衍生物对人癌细胞系表现出有效的抗增殖活性,并降低了急性口服毒性,表明具有作为低毒性有效抗癌剂的潜力(肖萌 王等,2015)

酶抑制

结构相似的化合物已证明对碳酸酐酶 (CA) 和乙酰胆碱酯酶 (AChE) 等酶具有显着的抑制活性,表明有望用于治疗与酶失调相关的疾病。例如,某些衍生物对 bCA-II、AChE 和丁酰胆碱酯酶 (BChE) 表现出良好的活性,为酶抑制剂的开发提供了见解(N. Virk 等,2018)

抗菌活性

包括与本化合物具有结构相似性的磺酰胺衍生物已因其抗菌特性而被探索。这些化合物对各种细菌菌株表现出有希望的抗菌活性,表明它们在开发新的抗菌剂中具有潜在应用(Kashif Iqbal 等,2017)

脲酶抑制

带有磺酰胺部分的衍生物已表现出有效的脲酶抑制活性,表明在治疗与脲酶活性相关的疾病(例如胃肠道感染和尿路感染)中具有潜在应用。这表明 N-((4-(3-(1-(4-乙氧苯基)-5-氧代吡咯烷-3-基)脲基)苯基)磺酰)乙酰胺的结构框架可用于脲酶抑制(M. Abbasi 等,2018)

属性

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c1-3-31-18-8-6-17(7-9-18)25-13-16(12-20(25)27)23-21(28)22-15-4-10-19(11-5-15)32(29,30)24-14(2)26/h4-11,16H,3,12-13H2,1-2H3,(H,24,26)(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKBNRVKJNTCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。